Ethyl 3-cyano-6-chloro-2-fluorobenzoate
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Overview
Description
Ethyl 3-cyano-6-chloro-2-fluorobenzoate is a chemical compound with the molecular formula C₁₀H₇ClFNO₂. It is a derivative of benzoic acid, featuring a cyano group (-CN), a chloro group (-Cl), and a fluoro group (-F) on the benzene ring, along with an ethyl ester group (-COOCH₂CH₃). This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-cyano-6-chloro-2-fluorobenzoic acid.
Esterification Reaction: The carboxylic acid group of 3-cyano-6-chloro-2-fluorobenzoic acid is converted to an ethyl ester through esterification with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 60-80°C) and under reflux to ensure complete conversion.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano, chloro, or fluoro groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines are used, often in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Various substituted benzoates or amines.
Scientific Research Applications
Ethyl 3-cyano-6-chloro-2-fluorobenzoate is widely used in scientific research due to its unique chemical structure and reactivity. It serves as a building block in organic synthesis, a precursor for pharmaceuticals, and a reagent in various chemical reactions. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which Ethyl 3-cyano-6-chloro-2-fluorobenzoate exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.
Comparison with Similar Compounds
Ethyl 3-cyano-6-chloro-2-fluorobenzoate is structurally similar to other benzoic acid derivatives, such as:
Ethyl 4-cyano-2-fluorobenzoate
Ethyl 3-cyano-2-fluorobenzoate
Ethyl 3-cyano-6-chlorobenzoate
Properties
IUPAC Name |
ethyl 6-chloro-3-cyano-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c1-2-15-10(14)8-7(11)4-3-6(5-13)9(8)12/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPNLRREKCJPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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